Norapomorphine
Overview
Description
Norapomorphine is a derivative of apomorphine, a well-known non-ergoline dopamine agonist. It is structurally similar to apomorphine but lacks the N-methyl group. This compound has been studied for its potential pharmacological properties, particularly in relation to dopamine receptor activity.
Synthetic Routes and Reaction Conditions:
Traditional Methodology: One common synthetic route involves the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids.
Direct N-Substitution: Another approach involves direct N-substitution on the aporphine backbone.
Industrial Production Methods:
High Yield Conversion: A high yield conversion of N-norapomorphine from apomorphine can be achieved by reacting apomorphine with phenyl chloroformate. This method is efficient and suitable for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly at the N-position, using various alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced aporphine derivatives.
Substitution: Formation of N-alkyl this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with dopamine receptors and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Norapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen region of the brain is believed to be responsible for its effects on motor control . Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Apomorphine: A non-ergoline dopamine agonist with similar structure but with an N-methyl group.
N-Substituted Norapomorphines: Compounds with various N-substituents that exhibit different pharmacological properties.
Uniqueness:
Norapomorphine vs. Apomorphine: this compound lacks the N-methyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
N-Substituted Norapomorphines: The specific N-substituents can significantly alter the binding affinity and selectivity for dopamine receptor subtypes, making this compound a versatile scaffold for drug development.
Properties
IUPAC Name |
(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCGZBAVXCGA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20382-69-8 (hydrochloride) | |
Record name | Norapomorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197286 | |
Record name | Norapomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-76-2 | |
Record name | Norapomorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norapomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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